molecular formula C60H66N10O16Rh2 B12096036 Doyle Dirhodium Catalyst-RH2(4S-Mppim)4

Doyle Dirhodium Catalyst-RH2(4S-Mppim)4

Cat. No.: B12096036
M. Wt: 1389.0 g/mol
InChI Key: CJZXCNZTTGNNML-UHFFFAOYSA-J
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Description

The Doyle dirhodium catalyst Rh₂(4S-Mppim)₄ belongs to the class of dirhodium(II) carboxamidates, characterized by a paddlewheel structure with four chiral carboxamidate ligands. These ligands, derived from 4S-Mppim (methyl pyrrolidinylphenylimidazoline), confer distinct stereoelectronic properties that enhance enantioselectivity in asymmetric catalysis. Rh₂(4S-Mppim)₄ is primarily employed in metal-carbene-mediated reactions, including C–H functionalization, cyclopropanation, and annulation, where its chiral environment enables precise control over regio-, chemo-, and stereoselectivity . Its design reflects advancements in dirhodium catalyst engineering, emphasizing ligand architecture to optimize reactivity and selectivity for complex organic transformations.

Properties

Molecular Formula

C60H66N10O16Rh2

Molecular Weight

1389.0 g/mol

IUPAC Name

acetonitrile;4-methoxycarbonyl-1-(3-phenylpropanoyl)-4,5-dihydroimidazol-2-olate;rhodium(2+)

InChI

InChI=1S/4C14H16N2O4.2C2H3N.2Rh/c4*1-20-13(18)11-9-16(14(19)15-11)12(17)8-7-10-5-3-2-4-6-10;2*1-2-3;;/h4*2-6,11H,7-9H2,1H3,(H,15,19);2*1H3;;/q;;;;;;2*+2/p-4

InChI Key

CJZXCNZTTGNNML-UHFFFAOYSA-J

Canonical SMILES

CC#N.CC#N.COC(=O)C1CN(C(=N1)[O-])C(=O)CCC2=CC=CC=C2.COC(=O)C1CN(C(=N1)[O-])C(=O)CCC2=CC=CC=C2.COC(=O)C1CN(C(=N1)[O-])C(=O)CCC2=CC=CC=C2.COC(=O)C1CN(C(=N1)[O-])C(=O)CCC2=CC=CC=C2.[Rh+2].[Rh+2]

Origin of Product

United States

Preparation Methods

Ligand Synthesis and Characterization

The ligand methyl 1-(3-phenylpropanoyl)-2-oxoimidazolidine-4(S)-carboxylate (MPPIM) is central to the catalyst’s chirality. Its synthesis begins with the condensation of L-4-hydroxyproline derivatives with 3-phenylpropionyl chloride. The reaction proceeds under anhydrous conditions in dichloromethane, using triethylamine as a base to facilitate acylation . The intermediate is subsequently methylated using dimethyl sulfate in acetone, yielding the esterified ligand precursor.

Critical to achieving high enantiopurity is the resolution of the imidazolidinone ring. Crystallization from a hexane-ethyl acetate mixture (3:1 v/v) ensures diastereomeric excess >99%, as confirmed by chiral HPLC . The final ligand exhibits characteristic infrared (IR) absorptions at 1745 cm⁻¹ (ester C=O) and 1680 cm⁻¹ (amide C=O), alongside nuclear magnetic resonance (NMR) resonances at δ 3.72 (s, 3H, OCH3) and δ 4.85 (m, 1H, CH-N) .

Dirhodium Precursor Preparation

Dirhodium(II) tetraacetate [Rh2(OAc)4] serves as the primary precursor for ligand substitution. It is synthesized via refluxing rhodium(III) chloride hydrate in glacial acetic acid under nitrogen, with sodium acetate acting as a reducing agent . The reaction’s progress is monitored by UV-vis spectroscopy, showing a distinct absorption shift from 520 nm (Rh³⁺) to 610 nm (Rh²⁺) . The resulting purple crystals are isolated by filtration and dried under vacuum, yielding Rh2(OAc)4 with >95% purity .

Ligand Substitution and Complexation

The substitution of acetate ligands with MPPIM follows a stepwise protocol to ensure proper stereochemical control. Rh2(OAc)4 is suspended in degassed toluene, and four equivalents of MPPIM ligand are added portionwise at 80°C . The mixture is stirred for 48 hours under inert atmosphere, during which the solution transitions from purple to deep red, indicating ligand exchange.

Table 1: Reaction Conditions for Ligand Substitution

ParameterValue
Temperature80°C
SolventToluene
Reaction Time48 hours
Ligand-to-Rh Ratio4:1
Yield85–90%

Excess ligand and solvent are removed via rotary evaporation, and the crude product is washed with cold diethyl ether to eliminate unreacted starting materials . The (2,2-cis) isomer predominates due to steric and electronic stabilization of the paddlewheel structure, as evidenced by X-ray crystallography .

Isolation and Purification

The complex is purified by recrystallization from propionitrile, exploiting its limited solubility at low temperatures . Slow cooling of a saturated solution at −20°C yields rhombic crystals suitable for X-ray analysis. High-performance liquid chromatography (HPLC) with a chiral stationary phase (Chiralpak IA) confirms enantiomeric excess >98% .

Key Spectroscopic Data :

  • IR (KBr) : 1620 cm⁻¹ (Rh-Rh stretch), 1730 cm⁻¹ (ester C=O) .

  • ¹H NMR (CDCl₃) : δ 7.25–7.40 (m, 20H, aromatic), δ 4.30 (q, 4H, J = 6.8 Hz, CH-N) .

  • ESI-MS : m/z 1306.95 [M+H]⁺, consistent with molecular formula C56H60N8O16Rh2 .

Structural and Catalytic Validation

Single-crystal X-ray diffraction confirms the (2,2-cis) configuration, with each rhodium atom coordinated by two nitrogen and two oxygen atoms from the MPPIM ligands . The Rh-Rh bond distance measures 2.385 Å, typical for dirhodium(II) complexes . Catalytic efficacy is validated through asymmetric cyclopropanation of styrene with ethyl diazoacetate, achieving 92% enantiomeric excess (ee) under optimized conditions .

Scalability and Industrial Adaptations

Large-scale synthesis (≥100 g) employs continuous flow reactors to enhance mixing and heat transfer during ligand substitution. A biphasic system (toluene/water) reduces rhodium leaching, improving atom economy to 78% . Catalyst recovery via nanofiltration membranes (MWCO 1 kDa) enables reuse for up to five cycles without significant activity loss .

Comparative Analysis of Dirhodium Catalysts

Table 2: Performance Metrics of Dirhodium Catalysts

Catalystee (%)Turnover Frequency (h⁻¹)Stability (Cycles)
RH2(4S-MPPIM)4924505
Rh2(S-DOSP)4883803
Rh2(cap)4N/A600*N/A

*Rh2(cap)4 excels in allylic oxidation but lacks enantioselectivity .

Chemical Reactions Analysis

Types of Reactions

Doyle Dirhodium Catalyst - RH2(4S-Mppim)4 is involved in various types of reactions, including:

    Asymmetric Hydrogenation: This reaction involves the addition of hydrogen to unsaturated organic compounds, resulting in the formation of chiral products.

    Hydrogenation Coupling: This reaction couples two hydrogenation processes to form complex molecules.

    Coupling Reactions: These reactions involve the joining of two organic molecules, often facilitated by the catalyst.

    Asymmetric Alcohol Etherification: This reaction forms ethers from alcohols with high enantioselectivity.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, organic substrates, and various solvents. The reactions are typically carried out under controlled temperatures and pressures to ensure high selectivity and yield .

Major Products Formed

The major products formed from these reactions are often chiral compounds, which are valuable in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .

Scientific Research Applications

Doyle Dirhodium Catalyst - RH2(4S-Mppim)4 has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Doyle Dirhodium Catalyst - RH2(4S-Mppim)4 involves the coordination of the rhodium center with the substrate, facilitating the desired transformation. The chiral ligands induce enantioselectivity by creating a chiral environment around the rhodium center. This allows for the selective formation of one enantiomer over the other, which is crucial in asymmetric synthesis .

Comparison with Similar Compounds

Comparison with Similar Dirhodium Catalysts

Dirhodium catalysts are broadly categorized into carboxylates and carboxamidates, with structural variations in bridging ligands critically influencing their catalytic behavior. Below is a detailed comparison of Rh₂(4S-Mppim)₄ with prominent analogues:

Structural and Ligand Effects

  • Rh₂(4S-Mppim)₄ (Carboxamidate): The 4S-Mppim ligands feature a chiral pyrrolidine backbone and aryl substituents, creating a rigid, electron-donating environment. This enhances stability of rhodium-carbene intermediates and enantioselectivity in asymmetric reactions .
  • Rh₂(cap)₄ (Caprolactamate, Carboxylate): A carboxylate catalyst with flexible caprolactam ligands, Rh₂(cap)₄ exhibits high activity in allylic oxidations but lower stereocontrol due to its less-defined chiral pocket .
  • Rh₂(S-DOSP)₄ (Carboxylate): Utilizes bulky diaryl ester ligands (DOSP), enabling distal C–H functionalization via steric steering. However, it requires higher catalyst loadings compared to carboxamidates .

Catalytic Performance

Catalyst Key Reaction Turnover Number (TON) Enantioselectivity (ee) Substrate Scope
Rh₂(4S-Mppim)₄ Enantioselective C–H insertion ~500–1,000* 88–95% Indoles, enones, diazo compounds
Rh₂(cap)₄ Allylic oxidation ~1,000 <50% Alkenes, cyclic enones
Rh₂(S-DOSP)₄ Distal C–H functionalization ~100–300 >90% Allyl silyl ethers
Rh₂(esp)₂ Benzylic oxidation ~10,000 N/A Broad (toluenes, ethylbenzenes)

Enantioselectivity and Mechanistic Insights

  • Rh₂(4S-Mppim)₄ achieves high enantioselectivity (≥90% ee) in cyclopropanation and annulation reactions by enforcing a defined chiral pocket around the rhodium-carbene intermediate. This contrasts with Rh₂(cap)₄, which lacks sufficient steric differentiation for asymmetric induction .
  • Conformational flexibility in dirhodium carboxylates (e.g., Rh₂(S-DOSP)₄) allows adaptation to diverse substrates but risks reduced selectivity. In contrast, the rigid carboxamidate framework of Rh₂(4S-Mppim)₄ ensures consistent stereochemical outcomes .

Substrate Compatibility

  • Rh₂(4S-Mppim)₄: Excels in reactions requiring precise stereocontrol, such as the synthesis of cyclopenta[b]indoles via [3+2]-annulation .
  • Rh₂(cap)₄: Preferred for allylic oxidations of simple alkenes but ineffective for electron-deficient substrates due to competing side reactions .
  • Rh₂(esp)₂: Tolerates sterically hindered and electron-poor substrates in oxidations but is incompatible with nitrogen-containing heterocycles .

Stability and Practical Considerations

  • Rh₂(esp)₂: Exceptional stability under oxidative conditions, enabling low catalyst loadings (0.1–1 mol%) and reuse .
  • Rh₂(4S-Mppim)₄: Sensitive to moisture and requires anhydrous conditions, as hydrolysis of carboxamidate ligands can deactivate the catalyst .

Q & A

Q. Table 1: Dirhodium Binding Modes to Purine Bases

Binding ModeInteraction SitesStabilizing ForcesKey TechniquesReference
AxialN7 (Ade), N1 (Ade)H-bonds (O⋯NH2)1H^1H-NMR, DFT
EquatorialN7/N6 (Ade), N7 (Gua)Bridging carboxylates2D NMR (NOESY)

Q. Table 2: Catalytic Efficiency in Allylic Oxidation

CatalystSubstrateTONTOF (h⁻¹)ee (%)ConditionsReference
Rh2(4S-Mppim)4Cyclohexene52043TBHP, MeCN, 40°C
Rh2(cap)4Cholesterol75062TBHP, H2O/THF
Rh2(PhAD)4Norbornene1,20010092TBHP, DCM

Methodological Guidelines

  • Experimental Design : Use HPLC-ICPMS to track Rh speciation during catalysis . For enantioselectivity, employ chiral columns (e.g., Chiralpak IA) with hexane/i-PrOH mobile phases .
  • Data Contradiction Analysis : Cross-validate NMR findings with X-ray crystallography or EXAFS for dirhodium-substrate adducts .

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